molecular formula C14H13ClO B192741 1-(4-Chlorophenyl)-1-phenylethanol CAS No. 59767-24-7

1-(4-Chlorophenyl)-1-phenylethanol

Cat. No.: B192741
CAS No.: 59767-24-7
M. Wt: 232.7 g/mol
InChI Key: MHJLXHJZQCHSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-1-phenylethanol is an organic compound characterized by the presence of a hydroxyl group attached to a carbon atom, which is also bonded to a phenyl group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-1-phenylethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 4-chlorobenzophenone in the presence of a suitable solvent like diethyl ether. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-chlorobenzophenone.

    Reduction: The compound can be reduced to form 1-(4-chlorophenyl)-1-phenylethane.

    Substitution: The chlorine atom on the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: 4-chlorobenzophenone.

    Reduction: 1-(4-chlorophenyl)-1-phenylethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-1-phenylethanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and protein binding.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1-phenylethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the aromatic rings may engage in π-π interactions with other aromatic systems, affecting molecular recognition processes.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-1-phenylethanol: Similar structure but with a bromine atom instead of chlorine.

    1-(4-Methylphenyl)-1-phenylethanol: Contains a methyl group instead of chlorine.

    1-(4-Nitrophenyl)-1-phenylethanol: Features a nitro group in place of chlorine.

Uniqueness: 1-(4-Chlorophenyl)-1-phenylethanol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This influences its reactivity and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-(4-chlorophenyl)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-14(16,11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJLXHJZQCHSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557173
Record name 1-(4-Chlorophenyl)-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59767-24-7
Record name 1-(4-Chlorophenyl)-1-phenylethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59767-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-1-phenylethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059767247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chlorophenyl)-1-phenylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.014
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-CHLOROPHENYL)-1-PHENYLETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6149LO684B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 37 ml of a 2M solution of phenylmagnesium bromide in tetrahydrofuran was added, under argon atmosphere, 5.24 g (33.9 mmol) of p-chloroacetophenone, and the mixture was allowed to react at 0° C. for 3 hours. At the completion of this reaction, a saturated aqueous solution of ammonium chloride was added to the reaction mixture, which was then extracted with chloroform. The organic layer was washed with water and then concentrated by evaporation under reduced pressure. The residue was subjected to silica gel column chromatography, eluted with chloroform, to give 6.99 g (30.0 mmol) of 1-phenyl-1-(p-chlorophenyl)ethanol. To a solution of 6.99 g (30.0 mmol) of the alcohol compound in ethanol (80 ml) was added 5.00 ml (93.8 mmol) of conc. sulfuric acid, and the mixture was reacted for 1 hour.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-1-phenylethanol
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-1-phenylethanol
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)-1-phenylethanol
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorophenyl)-1-phenylethanol
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorophenyl)-1-phenylethanol
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorophenyl)-1-phenylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.